1-(4-Fluorophenyl)octan-1-one
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Overview
Description
1-(4-Fluorophenyl)octan-1-one is an organic compound with the molecular formula C14H19FO It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an octanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)octan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride reacts with octane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)octan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-fluorobenzoic acid.
Reduction: Formation of 1-(4-fluorophenyl)octanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)octan-1-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific receptors or enzymes.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)octan-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by influencing electronic and steric properties. This interaction can modulate biological pathways, leading to desired therapeutic effects or biochemical outcomes.
Comparison with Similar Compounds
4-Fluorophenylacetone: Similar structure but with a shorter carbon chain.
4-Fluorobenzophenone: Contains a benzophenone core with a fluorine substituent.
4-Fluorophenylbutanone: A shorter chain analog with similar functional groups.
Uniqueness: 1-(4-Fluorophenyl)octan-1-one is unique due to its longer carbon chain, which imparts distinct physicochemical properties. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)octan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO/c1-2-3-4-5-6-7-14(16)12-8-10-13(15)11-9-12/h8-11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVCSXVDCKBMLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576429 |
Source
|
Record name | 1-(4-Fluorophenyl)octan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111829-15-3 |
Source
|
Record name | 1-(4-Fluorophenyl)octan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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